



Application of Cilofexor in Non-alcoholic Steatohepatitis (NASH) Research

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Compound of Interest		
Compound Name:	Cilofexor tromethamine	
Cat. No.:	B606691	Get Quote

Introduction: Cilofexor (formerly GS-9674) is a potent, selective, non-steroidal oral agonist for the farnesoid X receptor (FXR).[1][2][3] FXR is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism, as well as modulating inflammatory and fibrotic pathways.[1][2] Its targeted action makes Cilofexor a significant investigational compound for treating non-alcoholic steatohepatitis (NASH), a progressive liver disease characterized by steatosis, inflammation, and fibrosis.[4] These notes provide an overview of Cilofexor's application in NASH studies, detailing its mechanism, experimental protocols, and key findings from preclinical and clinical research.

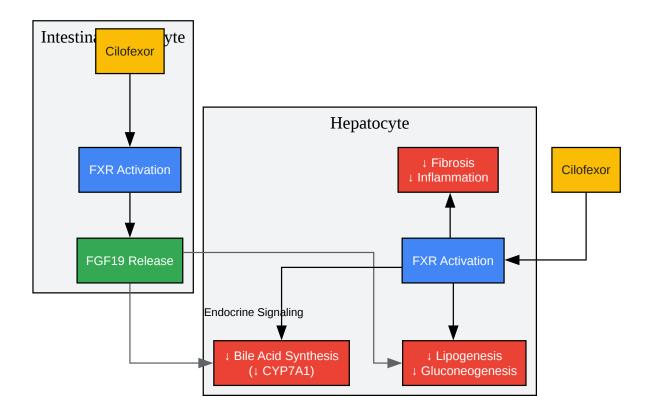
Mechanism of Action in NASH

Cilofexor primarily functions by activating FXR in the intestine and liver.[2]

- Intestinal FXR Activation: In the intestine, FXR agonism by Cilofexor stimulates the release
 of Fibroblast Growth Factor 19 (FGF19).[2][5] FGF19 enters circulation and signals in the
 liver to suppress bile acid synthesis by inhibiting the enzyme cholesterol 7α-hydroxylase
 (CYP7A1).[2] This pathway also contributes to reduced hepatic fat accumulation (steatosis),
 decreased lipogenesis, and lower gluconeogenesis.[5]
- Hepatic FXR Activation: Direct activation of FXR in the liver has anti-inflammatory and anti-fibrotic effects.[2] It helps maintain bile acid homeostasis and protects hepatocytes.[2]

This dual action addresses multiple pathogenic drivers of NASH, including metabolic dysregulation, inflammation, and fibrosis.[1]





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Caption: Cilofexor's FXR-mediated signaling pathway in the intestine and liver.

Quantitative Data from Preclinical and Clinical Studies

Data from animal models and human trials demonstrate Cilofexor's effects on key NASH parameters.

Table 1: Effects of Cilofexor in a Rat Model of NASH

Data from a study in Wistar rats with NASH induced by a choline-deficient high-fat diet and sodium nitrite injections.[6][7]



Parameter	Treatment Group (vs. NASH Control)	Result (Mean Reduction)	p-value
Fibrosis Area (Picro- Sirius Red)	Cilofexor 10 mg/kg	-41%	< 0.001
Cilofexor 30 mg/kg	-69%	< 0.001	
Hepatic Hydroxyproline Content	Cilofexor 30 mg/kg	-41%	< 0.05
Hepatic Stellate Cell Activation (Desmin Area)	Cilofexor 30 mg/kg	-42%	< 0.01
col1a1 Gene Expression	Cilofexor 30 mg/kg	-37%	< 0.05
pdgfr-β Gene Expression	Cilofexor 30 mg/kg	-36%	< 0.05
Portal Pressure	Cilofexor 30 mg/kg	-25% (11.9 vs 8.9 mmHg)	0.020

Table 2: Key Efficacy and Safety from Phase 2 Trial in Noncirrhotic NASH Patients (NCT02854605)

Data from a 24-week, randomized, double-blind, placebo-controlled trial in patients with noncirrhotic NASH.[8][9][10]



Parameter	Placebo (n=28)	Cilofexor 30 mg (n=56)	Cilofexor 100 mg (n=56)
Median Relative Change in MRI-PDFF	+1.9%	-1.8%	-22.7% (p=0.003 vs placebo)
Patients with ≥30% MRI-PDFF Decline	13%	14%	39% (p=0.011 vs placebo)
Median Change in ALT (U/L)	-5	-15	-23
Median Change in GGT (U/L)	+1	-22	-30
Median Change in Serum C4 (ng/mL)	+1.8	-13.1	-15.8
Moderate to Severe Pruritus	4%	4%	14%

Table 3: Results from Combination Therapy Studies



Study / Combination	Key Findings	
Cilofexor (30mg) + Firsocostat (20mg)	In a proof-of-concept study, 12 weeks of combination therapy resulted in significant improvements in hepatic steatosis, liver stiffness, and serum fibrosis markers.[4] 74% of patients achieved a ≥30% decline in hepatic fat (MRI-PDFF).[4]	
ATLAS Trial (Phase 2b, F3-F4 Fibrosis)	The combination of Cilofexor and Firsocostat for 48 weeks was well-tolerated and led to improvements in NASH activity and non-invasive markers of fibrosis.[11]	
Semaglutide + Cilofexor/Firsocostat	A Phase 2 trial showed that adding Cilofexor and/or Firsocostat to Semaglutide led to greater improvements in liver steatosis (MRI-PDFF) and liver biochemistry compared to Semaglutide alone.[12]	

Experimental Protocols

Protocol 1: Preclinical Evaluation in a Rodent Model of NASH

This protocol is based on methodologies used to evaluate Cilofexor in a rat model of NASH with fibrosis and portal hypertension.[6][13][14]

1. Objective: To assess the dose-dependent effects of Cilofexor on liver fibrosis, hepatic stellate cell (HSC) activation, gene expression, and portal hypertension in a rat model of NASH.

2. Animal Model:

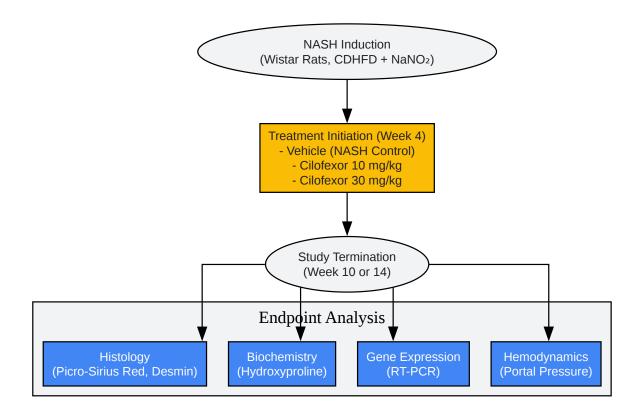
- Species: Male Wistar rats.
- NASH Induction: Administer a choline-deficient high-fat diet (CDHFD) for 10-14 weeks.[6]
 Concurrently, administer intraperitoneal injections of sodium nitrite (NaNO₂) three times per week to accelerate fibrosis.[6][14]



- 3. Experimental Groups (n=7-9 per group):
- Group 1: Healthy Control (standard diet).
- Group 2: NASH Control (CDHFD + NaNO₂ + vehicle).
- Group 3: Cilofexor 10 mg/kg (CDHFD + NaNO₂ + Cilofexor).
- Group 4: Cilofexor 30 mg/kg (CDHFD + NaNO₂ + Cilofexor).
- 4. Drug Administration:
- Begin treatment from week 4 through the end of the study (week 10 or 14).
- Administer Cilofexor or vehicle daily via oral gavage.
- 5. Key Assessments:
- Histological Analysis: At study termination, perfuse and fix liver tissue in formalin. Embed in paraffin and section for staining.
 - Fibrosis Assessment: Picro-Sirius Red staining to quantify collagen deposition.
 - HSC Activation: Immunohistochemistry for desmin.[6][13]
- Biochemical Analysis:
 - Hepatic Hydroxyproline Content: Quantify from liver tissue homogenates as a biochemical marker of collagen content.
- Gene Expression Analysis:
 - Isolate RNA from liver and ileal tissue samples.
 - Perform quantitative real-time PCR (RT-PCR) to measure the expression of FXR target genes (e.g., shp, fgf15) and profibrogenic genes (e.g., col1a1, timp1, pdgfr-β).[6][13]
- Hemodynamic Measurements (in a subset of animals):



- Anesthetize rats and measure portal pressure directly via a catheter inserted into the portal vein.[6][13] Measure systemic hemodynamics (e.g., mean arterial pressure) simultaneously.[6]
- 6. Data Analysis: Use appropriate statistical tests (e.g., unpaired t-test or ANOVA) to compare treatment groups with the NASH control group. A p-value < 0.05 is considered significant.



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Caption: Experimental workflow for preclinical evaluation of Cilofexor in a rat NASH model.

Protocol 2: Phase 2 Clinical Trial Design in Noncirrhotic NASH

This protocol is a generalized framework based on the design of the NCT02854605 trial.[8][9] [10]

1. Objective: To evaluate the efficacy and safety of Cilofexor in patients with noncirrhotic NASH.

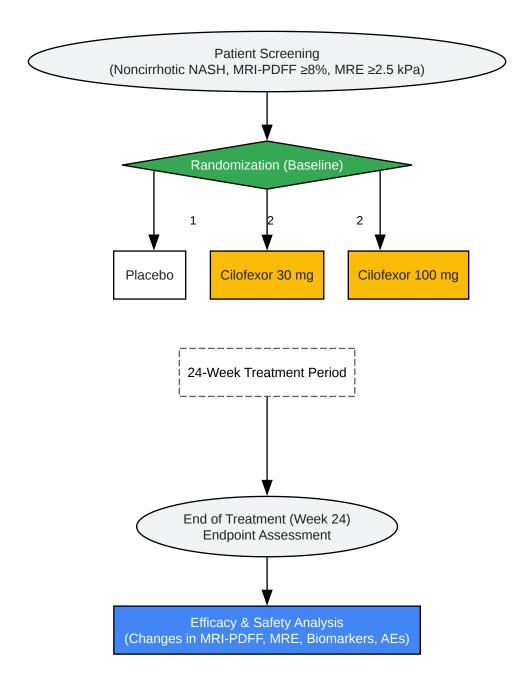


- 2. Study Design: A 24-week, multicenter, randomized, double-blind, placebo-controlled trial.
- 3. Patient Population:
- Inclusion Criteria:
 - Adults aged 18-75 years.
 - Diagnosis of NASH confirmed by either historical liver biopsy or non-invasive markers.[10]
 - Evidence of hepatic steatosis: Magnetic Resonance Imaging-Proton Density Fat Fraction
 (MRI-PDFF) ≥8%.[8][10]
 - Evidence of liver stiffness: Magnetic Resonance Elastography (MRE) ≥2.5 kPa.[8][10]
- Exclusion Criteria:
 - Presence of cirrhosis.
 - Other causes of chronic liver disease (e.g., viral hepatitis, excessive alcohol consumption).
 - History of hepatic decompensation.[15]
- 4. Treatment Arms:
- Arm 1: Placebo, orally once daily.
- Arm 2: Cilofexor 30 mg, orally once daily.
- Arm 3: Cilofexor 100 mg, orally once daily.
- 5. Key Endpoints:
- · Primary Efficacy Endpoint:
 - Relative change in MRI-PDFF from baseline to week 24.
- Secondary Efficacy Endpoints:



- Proportion of patients with a ≥30% relative reduction in MRI-PDFF.[8]
- Change in liver stiffness as measured by MRE and Transient Elastography (FibroScan).[8]
 [9]
- Changes in liver biochemistry (e.g., ALT, AST, GGT).[8]
- Changes in serum markers of fibrosis (e.g., ELF score, TIMP-1) and bile acid synthesis
 (e.g., C4, total bile acids).[8][9]
- Safety Endpoint:
 - Incidence and severity of treatment-emergent adverse events (TEAEs), with a focus on pruritus.[8][9]
 - Monitoring of laboratory parameters and vital signs.
- 6. Study Procedures:
- Screening: Confirm eligibility based on inclusion/exclusion criteria.
- Baseline (Week 0): Perform all baseline assessments, including MRI-PDFF, MRE, and blood tests. Randomize patients to treatment arms.
- Follow-up Visits: Conduct visits at regular intervals (e.g., weeks 4, 12, 24) to monitor safety, tolerability, and adherence.
- End of Treatment (Week 24): Repeat all baseline assessments to evaluate endpoints.





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Caption: Workflow for a Phase 2 randomized controlled trial of Cilofexor in NASH.

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